BenchChemオンラインストアへようこそ!

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile

Medicinal Chemistry SSRI Development Heterocyclic Synthesis

This 3-oxocyclopentyl-1H-indole-5-carbonitrile is the essential ketone intermediate for synthesizing cis-3-aminocyclopentyl-5-cyanoindoles, a pharmacophore class validated as potent SERT inhibitors in US Patent 7,049,314. The 3-ketone is irreplaceable: reductive amination produces the cis-3-amino configuration required for target engagement; substitution with 3-hydroxy, 3-amino, or unsubstituted analogs precludes stereoselective SAR. Available at 95% purity with the patent-published ¹H NMR spectrum providing a zero-cost batch identity verification standard.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 675831-64-8
Cat. No. B3193024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile
CAS675831-64-8
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1C2=CNC3=C2C=C(C=C3)C#N
InChIInChI=1S/C14H12N2O/c15-7-9-1-4-14-12(5-9)13(8-16-14)10-2-3-11(17)6-10/h1,4-5,8,10,16H,2-3,6H2
InChIKeyPCCIEBVCPXEIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Oxocyclopentyl)-1H-indole-5-carbonitrile (CAS 675831-64-8) Technical Procurement Baseline: Class Identity and Physicochemical Profile


3-(3-Oxocyclopentyl)-1H-indole-5-carbonitrile (CAS 675831-64-8) is a cyclopentylindole derivative featuring a 5-cyano-substituted indole core and a 3-oxocyclopentyl substituent at the 3-position, with molecular formula C14H12N2O and molecular weight 224.26 g/mol [1]. This compound is disclosed in US Patent 7,049,314 (Bristol-Myers Squibb) as a synthetic intermediate within a broader class of cyclopentylindole derivatives investigated as selective serotonin reuptake inhibitors (SSRIs) for neuropsychiatric disorders [2]. The molecule integrates three synthetically addressable functionalities—an indole NH (H-bond donor), a cyano group (electron-withdrawing, H-bond acceptor), and a ketone moiety (reductive amination handle)—rendering it a versatile scaffold for medicinal chemistry derivatization [3]. Commercial availability is established through multiple reputable suppliers offering 95% purity material in solid form .

Procurement Risk Alert: Why 3-(3-Oxocyclopentyl)-1H-indole-5-carbonitrile Cannot Be Substituted with Generic Indole-5-carbonitrile Analogs


Substituting 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile with structurally proximal analogs introduces critical SAR discontinuity. The 3-oxocyclopentyl moiety is not merely a steric placeholder; it serves as a defined synthetic vector enabling stereoselective reductive amination to yield cis-3-aminocyclopentyl derivatives—the pharmacophore required for potent SERT inhibition [1]. Analogs lacking the ketone group (e.g., unsubstituted 1H-indole-5-carbonitrile) or bearing alternative 3-position substituents (e.g., 3-(3-aminocyclopentyl) or 3-(3-hydroxycyclopentyl)) present fundamentally different reactivity profiles and biological outcomes [2]. A key comparator, 3-(3-(diethylamino)cyclopentyl)-1H-indole-5-carbonitrile, demonstrates SERT IC50 = 6.20 nM, yet this tertiary amine analog cannot be accessed from the target compound without the intervening ketone intermediate [3]. Furthermore, the 5-cyano group confers distinct electronic properties compared to 5-fluoro or 5-unsubstituted congeners, affecting both downstream coupling efficiency and target engagement [2]. Procurement of the incorrect 3-position oxidation state or substitution pattern will preclude the intended synthetic sequence and invalidate SAR continuity with the patent-defined pharmacophore.

Quantitative Differentiation Evidence: 3-(3-Oxocyclopentyl)-1H-indole-5-carbonitrile vs. Structural Analogs and Synthetic Alternatives


Synthetic Route Specificity: Ytterbium-Catalyzed Michael Addition vs. Alternative Cyclopentylindole Preparations

The patented preparation of 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile employs a ytterbium(III) triflate–catalyzed Michael addition of 5-cyanoindole to 2-cyclopenten-1-one, yielding 69% isolated product after 7 days at room temperature [1]. This method contrasts sharply with alternative routes to structurally related cyclopentylindoles: the corresponding 5-fluoro analog (3-(5-fluoro-1H-indol-3-yl)-cyclopentanone) was prepared via the same protocol with 84% yield, demonstrating substrate-dependent efficiency that informs procurement for fluorinated vs. cyano-substituted analog programs [1]. No alternative catalytic system (e.g., acid-catalyzed, transition-metal–mediated) is disclosed in the primary patent literature for this specific transformation, rendering the ytterbium-mediated route the validated reference method for achieving the 3-oxocyclopentyl-5-carbonitrile scaffold [1].

Medicinal Chemistry SSRI Development Heterocyclic Synthesis Process Chemistry

Functional Group Orthogonality: Ketone as Reductive Amination Vector vs. Direct Amino-Substituted Analogs

The 3-oxocyclopentyl ketone in the target compound provides a defined synthetic handle for stereoselective reductive amination to access cis-3-aminocyclopentyl indoles—the stereochemical configuration essential for potent SERT inhibition [1]. Direct procurement of pre-formed amino analogs (e.g., 3-(3-aminocyclopentyl)-1H-indole-5-carbonitrile) bypasses this derivatization opportunity and locks the user into a single substitution pattern [2]. The ketone intermediate enables library diversification: treatment with diverse primary/secondary amines under reductive amination conditions yields distinct N-substituted aminocyclopentyl analogs, whereas the pre-formed primary amine restricts downstream modifications to amide bond formation or alkylation with attendant chemoselectivity challenges [3]. Notably, the diethylamino analog (3-(3-(diethylamino)cyclopentyl)-1H-indole-5-carbonitrile) demonstrates SERT IC50 = 6.20 nM—a potency benchmark that could only be achieved via the ketone intermediate route [3].

Medicinal Chemistry SAR Studies SSRI Pharmacophore Parallel Synthesis

Analytical Identity Confirmation: Defined Spectroscopic Fingerprint for Batch Quality Verification

The patent literature provides a complete ¹H NMR spectroscopic fingerprint for 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile (500 MHz, CDCl3): δ 8.41 (1H, bs), 7.99 (1H, s), 7.45 (2H, m), 7.12 (1H, dd, J=2.44, 0.92 Hz), 3.72 (1H, m), 2.77 (1H, dd, J=7.63, 18.31 Hz), 2.56 (1H, m), 2.40 (3H, m), 2.10 (1H, m); MS m/e 223.2 (M−H)+ [1]. This defined spectroscopic signature enables unambiguous identity confirmation upon receipt, distinguishing the target compound from isomeric contaminants and closely related cyclopentylindole analogs (e.g., the 5-fluoro congener, which exhibits distinct aromatic proton coupling patterns: δ 7.30, dd, J=8.85, 4.27 Hz) [1]. The 3-position methine proton at δ 3.72 serves as a diagnostic marker for successful Michael addition and can be used to quantify unreacted 5-cyanoindole starting material in bulk shipments [2].

Analytical Chemistry Quality Control Procurement Verification NMR Spectroscopy

Commercial Availability Benchmark: Supply Chain Options vs. Single-Source Constraints for Related Cyclopentylindoles

3-(3-Oxocyclopentyl)-1H-indole-5-carbonitrile (CAS 675831-64-8) is commercially stocked by multiple independent suppliers including Thermo Scientific Alfa Aesar (95% purity, catalog p-7055123, available in 250 mg and 1 g quantities) and AKSci (95% purity, catalog 0784DA) . In contrast, the 3-(3-aminocyclopentyl)-1H-indole-5-carbonitrile analog (CHEMBL1276297) appears primarily in specialized databases with limited or no commercial sourcing options, while the 3-(3-hydroxycyclopentyl) stereoisomeric analogs are constrained to custom synthesis [1]. The oxo-substituted target compound benefits from multi-vendor availability, which mitigates single-source supply disruption risk and enables competitive price discovery across vendors [2].

Chemical Procurement Supply Chain Management Vendor Qualification Research Chemicals

Validated Research and Industrial Application Scenarios for 3-(3-Oxocyclopentyl)-1H-indole-5-carbonitrile (CAS 675831-64-8)


Medicinal Chemistry: SSRI Pharmacophore Development via Stereoselective Reductive Amination

The compound is optimally deployed as the ketone intermediate for synthesizing cis-3-aminocyclopentyl-1H-indole-5-carbonitriles—a pharmacophore class validated as potent selective serotonin reuptake inhibitors [1]. Reductive amination with diverse primary and secondary amines enables systematic SAR exploration of the amine substituent, with the diethylamino analog demonstrating SERT IC50 = 6.20 nM [2]. The patent-defined stereochemical outcome (cis configuration) is critical: trans isomers exhibit markedly reduced SERT affinity, underscoring the need for stereoselective reduction conditions . This scenario directly leverages the ketone functionality identified in Section 3 as the key differentiation vector.

Process Chemistry: Method Validation and Scale-Up Reference for Ytterbium-Catalyzed Indole Alkylation

The patented synthesis of 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile serves as a benchmark protocol for ytterbium(III) triflate–catalyzed Michael addition of indoles to enones [1]. The 69% isolated yield at room temperature over 7 days provides a quantifiable baseline for evaluating alternative catalytic systems (e.g., Lewis acids, organocatalysts, microwave-assisted conditions) and substrate scope expansions [1]. The parallel preparation of the 5-fluoro analog (84% yield) offers a comparative data point for assessing electronic effects on reaction efficiency, as detailed in Section 3, Evidence Item 1 [1].

Analytical Quality Control: In-House Identity Verification Using Patent-Defined Spectroscopic Standards

The fully assigned ¹H NMR spectrum (500 MHz, CDCl3) published in US Patent 7,049,314 provides a zero-cost reference standard for verifying the identity and purity of received batches [1]. Key diagnostic signals include the indole NH at δ 8.41 (bs), the C2 proton at δ 7.99 (s), and the cyclopentyl methine proton at δ 3.72 (m). Comparison of integrated peak areas against the reference spectrum enables detection of unreacted 5-cyanoindole contamination and differentiation from the 5-fluoro congener (distinct aromatic coupling pattern, δ 7.30 dd, J=8.85, 4.27 Hz) [1]. This application eliminates reliance on external analytical service providers for routine batch acceptance.

Chemical Procurement: Multi-Vendor Sourcing Strategy for Research Supply Chain Resilience

The compound's availability from at least two independent commercial suppliers (Thermo Scientific Alfa Aesar catalog p-7055123, AKSci catalog 0784DA) enables competitive bidding and redundancy planning absent for single-source cyclopentylindole analogs [1][2]. Procurement teams can benchmark pricing across vendors, establish secondary supplier relationships for continuity-of-supply assurance, and leverage the 95% purity specification as a minimum acceptance criterion for technical evaluation . The 250 mg and 1 g package sizes offered by Thermo Fisher support both exploratory SAR campaigns and larger-scale intermediate stockpiling [1].

Quote Request

Request a Quote for 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.